molecular formula C10H11NO B8591110 4-Methyl-3-(prop-2-yn-1-yloxy)aniline

4-Methyl-3-(prop-2-yn-1-yloxy)aniline

Cat. No.: B8591110
M. Wt: 161.20 g/mol
InChI Key: GNGAVNCMJQDPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(prop-2-yn-1-yloxy)aniline is an aromatic amine compound with the molecular formula C10H11NO It features a benzene ring substituted with a methyl group, a propynyloxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3-(prop-2-yn-1-yloxy)aniline can be synthesized through a reaction involving propargyl bromide and a substituted aniline derivative. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction is carried out under reflux conditions at around 80°C, yielding the desired product in good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the synthesis process makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(prop-2-yn-1-yloxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4) for bromination reactions.

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions (OH-) and methoxide ions (CH3O-) are used under basic conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with electrophiles such as bromine or nitro groups.

    Nucleophilic Aromatic Substitution: Substituted benzene derivatives with nucleophiles such as hydroxyl or methoxy groups.

Scientific Research Applications

4-Methyl-3-(prop-2-yn-1-yloxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(prop-2-yn-1-yloxy)aniline involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzene ring’s electron density and the presence of functional groups facilitate these interactions, leading to the formation of various substituted products .

Comparison with Similar Compounds

Similar Compounds

    Aniline: A primary aromatic amine with a simpler structure.

    4-Methylbenzenamine: Similar to 4-Methyl-3-(prop-2-yn-1-yloxy)aniline but lacks the propynyloxy group.

    3-(2-Propynyloxy)benzenamine: Similar but lacks the methyl group.

Uniqueness

This compound is unique due to the presence of both a methyl group and a propynyloxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

4-methyl-3-prop-2-ynoxyaniline

InChI

InChI=1S/C10H11NO/c1-3-6-12-10-7-9(11)5-4-8(10)2/h1,4-5,7H,6,11H2,2H3

InChI Key

GNGAVNCMJQDPAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OCC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

As described above 1-methyl-4-nitro-2-(2-propynyloxy)benzene was made, mp 75°-77° C. This compound, (26 g) was reduced using iron in ethanol and water to give 4-methyl-3-(2-propynyloxy)benzenamine isolated as the hydrochloride salt mp >250° C. This amine salt was converted to the isocyanate analogue using phosgene in ethyl acetate as solvent, i.e. 4-isocyanato-4-methyl- 2-(2-propynyloxy)benzene, bp 78°-80° C./0.05 mm. Ethyl 3-amino-4,4,4-trifluoro-2-butenoate (19.6 g) was converted to its sodium salt using sodium hydride (4.6 g., 60%) in THF (100 ml). This solution was chilled to -62° C. and treated with a solution of the isocyanate (20 g) in THF (15 ml) over 2 minutes. The reaction warmed to -48° C. before cooling again. After stirring to ambient temperature and overnight the solvent was removed, water (250 ml) added, filtered to remove the precipitate and acidified whereupon a second precipitate was obtained. This solid was collected on a filter washed with water and re-extracted into aqueous sodium bicarbonate. After filtering the clear filtrate was acidified and the resulting cream precipitate was collected on a filter, washed with water and dried to give 3-[4-methyl-3-(2-propynyloxy)phenyl]-6- (trifluoromethyl)-2,4-(1H,3H)-pyrimidinedione, mp 202°-204° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.